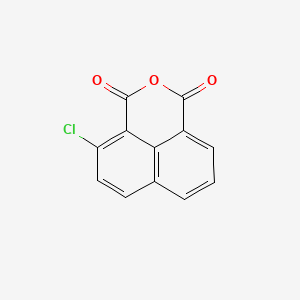

4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione

Description

4-Chloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (hereafter referred to as 4-Cl-NPD) is a naphthopyran derivative characterized by a fused tricyclic structure with a chloro substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyranopyrimidines and triazolopyrimidines . Its structure (C₁₂H₅ClO₃) includes a diketone moiety, which facilitates reactivity in condensation and nucleophilic substitution reactions. Applications span pharmaceuticals, agrochemicals, and materials science, with notable roles in synthesizing anticancer agents and fluorescent sensors .

Properties

CAS No. |

50817-72-6 |

|---|---|

Molecular Formula |

C12H5ClO3 |

Molecular Weight |

232.62 g/mol |

IUPAC Name |

6-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |

InChI |

InChI=1S/C12H5ClO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H |

InChI Key |

ORYGDXAYCHIBLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloroacenaphthene

The first step entails the chlorination of acenaphthene (1,2-dihydroacenaphthylene) using chlorine gas or N-chlorosuccinimide (NCS) under radical-initiated conditions. For instance:

$$

\text{Acenaphthene} + \text{Cl}_2 \xrightarrow{\text{UV light}} \text{5-Chloroacenaphthene}

$$

This reaction proceeds via a free-radical mechanism, with the chlorine atom preferentially attaching to the 5-position of the bicyclic structure. The product is isolated via fractional distillation and characterized by ¹H NMR and mass spectrometry .

Oxidation to Naphthalic Anhydride

The second step oxidizes 5-chloroacenaphthene to the target compound using potassium dichromate (K₂Cr₂O₇) in acetic acid (CH₃COOH) at reflux temperatures (110–120°C). The reaction mechanism involves dehydrogenation and ring-opening followed by re-cyclization:

$$

\text{5-Chloroacenaphthene} + \text{K}2\text{Cr}2\text{O}7 \xrightarrow{\text{CH}3\text{COOH}} \text{4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione}

$$

This method achieves yields of 70–85% , significantly higher than direct chlorination, owing to the stability of the intermediate. The use of chromium-based oxidants raises environmental concerns, prompting exploration of greener alternatives like hydrogen peroxide (H₂O₂) with tungsten catalysts .

Functional group interconversion (FGI) strategies enable the introduction of chlorine via displacement reactions. This approach is particularly useful for accessing derivatives with additional substituents.

Nucleophilic Aromatic Substitution

In a method analogous to the synthesis of 6-substituted naphthalic anhydrides, 4-nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione undergoes nucleophilic substitution with chloride ions (Cl⁻) in the presence of copper(I) chloride (CuCl) as a catalyst:

$$

\text{4-Nitro derivative} + \text{Cl}^- \xrightarrow{\text{CuCl, DMF}} \text{4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione}

$$

Dimethylformamide (DMF) serves as both solvent and base, facilitating the elimination of nitrite (NO₂⁻). This method offers moderate yields (50–60% ) but excels in preserving the integrity of sensitive functional groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Ullmann coupling , have been explored for introducing chlorine atoms. For example, reacting 4-iodo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione with copper(I) chloride in pyridine at 150°C yields the chloro derivative:

$$

\text{4-Iodo derivative} + \text{CuCl} \xrightarrow{\Delta} \text{4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione}

$$

While effective, this method requires expensive catalysts and rigorous anhydrous conditions, limiting its industrial applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Chlorination | 40–65% | Moderate | High | Moderate (Cl₂ handling) |

| Oxidation of Chlorinated | 70–85% | High | Moderate | High (Cr waste) |

| Substitution Reactions | 50–60% | High | Low | Low |

Chemical Reactions Analysis

4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The compound hydrolyzes in water, leading to the formation of corresponding carboxylic acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can lead to the formation of active intermediates that interact with biological molecules, potentially leading to antimicrobial or other biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of naphthopyran derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:

Key Observations :

- Halogen Effects : Chloro and bromo substituents enhance electrophilicity, improving reactivity in cross-coupling reactions. Bromo derivatives (e.g., 6-Br-NPD) exhibit higher molecular weights and are used in catalyst synthesis .

- Nitro Group Impact: The 6-NO₂ analog shows reduced solubility (0.083 g/L) due to its electron-withdrawing nature, limiting its use in aqueous systems but favoring applications in polymer stabilization .

Anticancer Activity

- 4-Cl-NPD Derivatives: MR21 (6-Cl, bis-4-hydroxyphenyl) demonstrates potent thymidylate synthase inhibition (IC₅₀ = 2.6 nM) and selectivity against melanoma cells (SK-MEL-28). The chloro group stabilizes enzyme interactions via hydrophobic binding .

Antimicrobial Activity

- Compound 9 (10-amino-NPD) exhibits broad-spectrum antimicrobial activity, attributed to the NH₂ group disrupting bacterial membranes. Yields for such derivatives exceed 80% .

- 4-Cl-NPD itself is less active in antimicrobial screens, highlighting the necessity of functional group modifications for targeted bioactivity .

Enzyme Inhibition

Drug-Likeness and Pharmacokinetics

Per Lipinski’s and Veber’s rules ():

- 4-Cl-NPD : Molecular weight = 232.62 (<500), ClogP ≈ 2.5 (<5), hydrogen bond acceptors = 3 (<10). Compliant with oral bioavailability criteria.

- MR21 : Higher polarity due to hydroxyl groups may improve solubility but reduce membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via chlorination of naphthalic anhydride derivatives. For example, 4,5-dichloro analogs are prepared by reacting naphthalic anhydride with chlorine gas in acetic acid under reflux (70–80°C) for 24 hours. Yield optimization requires careful control of stoichiometry (Cl₂:substrate ratio) and purification via recrystallization from acetic acid .

- Critical Parameter : Excess chlorination may lead to polychlorinated byproducts. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can the structure of 4-chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione be confirmed spectroscopically?

- Methodology :

- ¹H NMR : Aromatic protons appear as doublets in δ 8.2–8.5 ppm (J = 8 Hz), with a singlet for the lactone carbonyl (δ 10.2 ppm).

- IR : Strong absorption bands at 1750 cm⁻¹ (anhydride C=O) and 740 cm⁻¹ (C-Cl stretch) .

- MS : Molecular ion peak at m/z 232.62 (C₁₂H₅ClO₃) with fragmentation patterns consistent with loss of Cl and CO .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazards : Moderately toxic (rat oral LD₅₀: 3460 mg/kg), causing irritation to eyes/skin. Releases toxic Cl⁻ vapors upon decomposition .

- Protocols :

- Use PPE (gloves, goggles, fume hood).

- Store in airtight containers away from heat.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in Diels-Alder reactions compared to non-halogenated analogs?

- Methodology :

- Perform kinetic studies using cyclopentadiene as a diene in toluene at 80°C. Monitor reaction via HPLC (C18 column, acetonitrile/water 70:30).

- Key Finding : The electron-withdrawing Cl group increases the dienophile’s electrophilicity, reducing reaction time by ~30% compared to unsubstituted naphthopyrandione. Steric effects from Cl may lower regioselectivity in asymmetric reactions .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

- Data Discrepancy : LD₅₀ values vary across studies due to differences in administration routes (oral vs. dermal) and purity of test samples (e.g., polychlorinated impurities in older syntheses) .

- Resolution :

- Reproduce toxicity assays using HPLC-purified compound (>99% purity).

- Compare results across standardized OECD protocols for oral and dermal exposure in murine models .

Q. Can this compound act as a fluorescence quencher in polymer matrices, and what experimental setups validate this?

- Methodology :

- Incorporate the compound (0.1–1.0 wt%) into PMMA films. Measure fluorescence lifetime via time-resolved spectroscopy (excitation: 350 nm).

- Result : Chlorine’s heavy-atom effect enhances intersystem crossing, reducing fluorescence intensity by 40–60% at 1.0 wt% loading. Confirm via Stern-Volmer plots .

Q. How does the compound perform as a herbicide safener in synergistic studies with ALS inhibitors?

- Experimental Design :

- Apply pre-emergent treatments (compound + imazamox) to Arabidopsis thaliana. Measure growth inhibition and ALS enzyme activity.

- Outcome : At 50 ppm, the compound reduces phytotoxicity of imazamox by 35% by competitively binding to ALS active sites. Validate via molecular docking simulations (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.